An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, a member of the versatile 2-aminothiophene class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the synthesis and potential applications of this molecular scaffold.
Introduction: The Significance of the 2-Aminothiophene Core
2-Aminothiophenes are a pivotal class of five-membered heterocyclic compounds that serve as crucial building blocks in organic synthesis.[1] Their inherent chemical stability and the capacity for diverse functionalization have established them as privileged scaffolds in medicinal chemistry.[1] The Gewald reaction, a multi-component condensation, provides a highly adaptable and efficient route to polysubstituted 2-aminothiophenes, making this chemical family readily accessible for research and development.[1]
Derivatives of the 2-aminothiophene core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2] Notably, this scaffold is a key component in several clinically evaluated drugs and serves as a foundational structure for allosteric modulators of receptors, such as the A1 adenosine receptor. This guide focuses on the specific derivative, (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone, detailing its synthesis, characterizing its properties, and exploring its potential in scientific research.
Nomenclature and Molecular Structure
The systematic IUPAC name for the topic compound is (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone. It is also commonly referred to in literature and commercial catalogs by various synonyms.
Table 1: Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone |
| Molecular Formula | C₁₃H₁₃NOS |
| Molecular Weight | 231.31 g/mol [3] |
| CAS Number | 42024-93-1 |
| InChI Key | JTKCGRTZGKUQJP-UHFFFAOYSA-N[3] |
The molecular structure consists of a central 2-aminothiophene ring, substituted at the 4 and 5 positions with methyl groups. A benzoyl group is attached at the 3-position, and an amino group is present at the 2-position.
Caption: Molecular structure of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.
Physicochemical Properties
Detailed experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not widely available in published literature. However, based on data from commercial suppliers and the properties of structurally similar compounds, the following characteristics can be summarized.
Table 2: Physicochemical Properties
| Property | Value / Observation | Source / Analogue |
| Physical Form | Expected to be a solid at room temperature. | Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a solid.[4] |
| Purity | Commercially available with ≥96% purity. | [3] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | General property of 2-aminothiophene derivatives. |
| Storage | Recommended to be kept in a dark place and sealed in a dry environment, at 2-8°C. | Analogue: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.[4] |
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is the Gewald aminothiophene synthesis . This robust one-pot, three-component reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
For the target molecule, the specific reactants would be:
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Ketone: Butan-2-one (Methyl ethyl ketone)
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Activated Nitrile: Benzoylacetonitrile
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Sulfur: Elemental sulfur (S₈)
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Base: A secondary amine such as morpholine or diethylamine is typically used as a catalyst.
The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation.
Reaction Mechanism
The mechanism of the Gewald reaction has been the subject of detailed computational and experimental studies. The key stages are:
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Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the α-cyanoester (benzoylacetonitrile) to form a stable α,β-unsaturated nitrile intermediate.
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Sulfur Addition: The mechanism of elemental sulfur addition is complex. It is proposed that the deprotonated intermediate attacks the S₈ ring, leading to the formation of a polysulfide intermediate.
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Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.
The final aromatization of the thiophene ring is the thermodynamic driving force for the reaction.
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone via the Gewald reaction.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (1.0 eq), benzoylacetonitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine (0.1-0.2 eq), to the mixture.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.2-7.8 ppm.- NH₂ Protons: A broad singlet, typically in the range of δ 4.5-6.5 ppm, which is exchangeable with D₂O.- CH₃ Protons (Thiophene): Two distinct singlets for the C4-CH₃ and C5-CH₃ groups, expected in the range of δ 2.0-2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm.- Aromatic Carbons (Phenyl & Thiophene): Multiple signals in the aromatic region, δ 110-160 ppm.- Methyl Carbons (CH₃): Signals in the aliphatic region, typically δ 12-20 ppm. |
| IR Spectroscopy | - N-H Stretching: Two characteristic bands for the primary amine in the range of 3300-3500 cm⁻¹.- C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹.- C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 231.31). |
Reactivity and Potential Applications
The (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone scaffold possesses several reactive sites that make it a valuable intermediate for further chemical modifications. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functional groups.
Medicinal Chemistry and Drug Development
The 2-aminothiophene core is of significant interest in drug discovery. The title compound and its derivatives are actively being investigated for various therapeutic applications.
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Receptor Modulation: The broader class of (2-aminothiophen-3-yl)(phenyl)methanones has been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor. PAMs offer a more nuanced approach to receptor modulation compared to traditional agonists, potentially leading to therapeutics with improved side-effect profiles.
Caption: Allosteric modulation of the A1 adenosine receptor.
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Enzyme Inhibition: Various 2-aminothiophene derivatives have been explored as inhibitors for a range of enzymes, indicating the potential for this scaffold in developing targeted therapies for diseases such as cancer and inflammation.
Safety and Handling
While specific toxicity data for (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is not available, general laboratory safety precautions should be observed when handling this compound. Based on hazard classifications for the parent compound, (2-aminothiophen-3-yl)(phenyl)methanone, the following potential hazards should be considered:
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Harmful if swallowed or in contact with skin.
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May cause skin and serious eye irritation.
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May cause respiratory irritation.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is a valuable heterocyclic building block with significant potential, particularly in the field of medicinal chemistry. Its synthesis via the robust Gewald reaction makes it readily accessible. While detailed characterization of this specific molecule is limited in public literature, the known biological activity of the broader 2-aminothiophene class, especially as allosteric modulators, underscores its importance as a scaffold for future research and drug development endeavors. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid scientists in their research.
References
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MDPI. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. [Link]
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National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
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PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. [Link]
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ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]
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